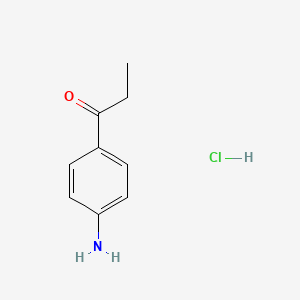

p-Aminopropiophenone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-Aminopropiophenone hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Properties

Mechanism of Action

PAPP acts by oxidizing hemoglobin to methemoglobin (MetHb), which impairs the blood's ability to carry oxygen. This process results in methemoglobinemia, leading to hypoxia and potential death if administered at lethal doses . The compound has been shown to have varying levels of toxicity across different species, making it a targeted agent for specific pest control applications.

Toxicity Studies

Research has established the oral LD50 (lethal dose for 50% of subjects) values for PAPP in various species:

These studies highlight PAPP's effectiveness as a pest control agent while also raising concerns about non-target species' exposure.

Applications in Wildlife Management

PAPP has been developed and utilized primarily for controlling invasive predator species such as stoats (Mustela erminea) and feral cats (Felis catus). Its application is particularly relevant in New Zealand, where it was approved for use as a humane method to manage these populations:

- Stoat Control : PAPP has been evaluated extensively for its effectiveness in controlling stoat populations. Field trials have demonstrated its efficacy at low bait concentrations that are lethal to stoats but less harmful to more tolerant species like possums .

- Feral Cat Management : PAPP is formulated into baits specifically designed for feral cat control. Studies indicate that it can effectively reduce feral cat populations without significant risks to non-target species when used correctly .

Regulatory Considerations

PAPP's registration as a vertebrate pesticide involves rigorous evaluation by regulatory bodies. In Australia, for instance, the Australian Pesticides and Veterinary Medicines Authority (APVMA) assessed PAPP's safety and efficacy before approving its use in products like Foxecute Fox Bait and PAPP Wild Dog Bait. These products contain specified concentrations of PAPP designed for targeted delivery to pest animals while minimizing risks to other wildlife .

Case Study 1: Field Evaluation of PAPP in New Zealand

A comprehensive field evaluation was conducted to assess the impact of PAPP on stoat populations. The study involved administering PAPP through bait stations and monitoring stoat activity and population dynamics over time. Results indicated a significant reduction in stoat numbers, demonstrating PAPP's potential as a sustainable pest control tool while maintaining ecological balance .

Case Study 2: Toxicity Assessment in Non-Target Species

Another study focused on assessing the risks posed by PAPP to non-target species such as birds and small mammals. Researchers monitored the effects of accidental exposure through bait consumption and found that while some mortality occurred, the overall risk was manageable with proper application protocols. This study underscored the importance of strategic bait placement and dosage control .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aromatic amine group undergoes oxidation under controlled conditions:

Formation of Quinones

PAPP·HCl oxidizes to quinone derivatives in the presence of strong oxidizing agents:

PAPP\cdotpHClAcidic conditionsH2O2,Fe2+Quinone derivative+Byproducts

| Condition | Outcome | Application | Source |

|---|---|---|---|

| Biological systems | Generates reactive oxygen species (ROS) | Methemoglobinemia induction |

Nitroso Derivative Formation

In vivo, PAPP·HCl is metabolized to p-hydroxylaminopropiophenone (PHAPP) and further oxidized to p-nitrosopropiophenone (PNPP) :

PAPP\cdotpHClCytochrome P450PHAPPO2PNPP

| Metabolite | Role | Biological Effect | Source |

|---|---|---|---|

| PHAPP | Oxidizes hemoglobin to methemoglobin | Hypoxia, lethality | |

| PNPP | Sustains redox cycling | Prolonged toxicity |

Reduction Reactions

The ketone group is reducible to secondary alcohols or alkanes:

Reaction:

PAPP\cdotpHClEtOH, RTNaBH4/LiAlH41-(4-Aminophenyl)propanol\cdotpHCl

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| Sodium borohydride | Alcohol derivative | 68–72% |

Substitution Reactions

The para-amine group participates in electrophilic aromatic substitution (EAS):

Diazotization and Coupling

PAPP·HCl forms diazonium salts, enabling azo dye synthesis:

PAPP\cdotpHClHCl, 0–5°CNaNO2Diazonium saltPhenolAzo compound

| Application | Outcome | Industrial Use | Source |

|---|---|---|---|

| Dye intermediates | Vibrant azo dyes for textiles |

N-Acetylation

The amine group reacts with acetylating agents:

PAPP\cdotpHClPyridineAc2ON-Acetyl-PAPP

| Condition | Product Purity | Metabolic Relevance | Source |

|---|---|---|---|

| Room temperature | >95% | Detoxification pathway in mammals |

Biochemical Redox Cycling

PAPP·HCl exhibits unique redox behavior in biological systems:

Net Effect: Sustained methemoglobin formation, leading to hypoxia .

Stability and Degradation

PAPP·HCl degrades under alkaline or UV-light conditions:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH > 9 | Hydrolysis of amine group | <24 hours | |

| UV light (254 nm) | Photolytic cleavage of C–N bond | Dose-dependent |

Propriétés

Numéro CAS |

6170-25-8 |

|---|---|

Formule moléculaire |

C9H12ClNO |

Poids moléculaire |

185.65 g/mol |

Nom IUPAC |

1-(4-aminophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H |

Clé InChI |

VDAXOIZQZPYAOM-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC=C(C=C1)N.Cl |

SMILES canonique |

CCC(=O)C1=CC=C(C=C1)N.Cl |

Numéros CAS associés |

70-69-9 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.